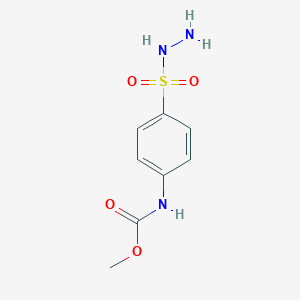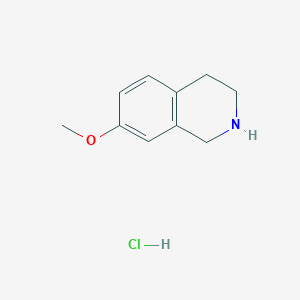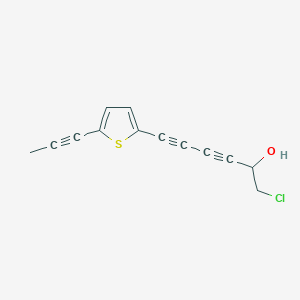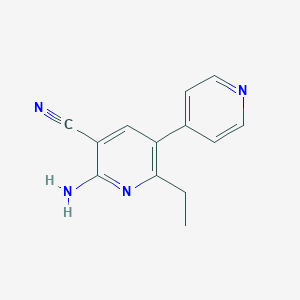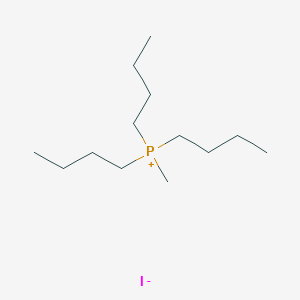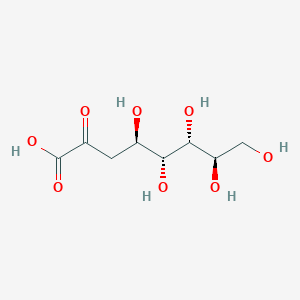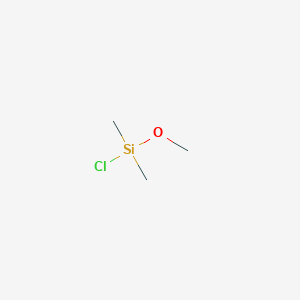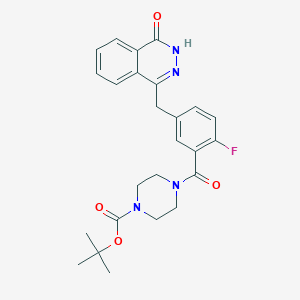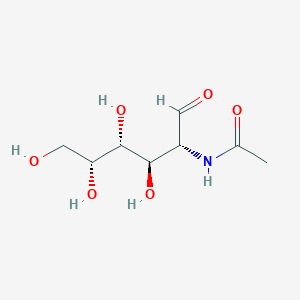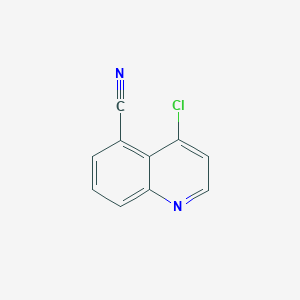
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, also known as MAD-2, is a compound that has been widely studied due to its potential applications. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
Alternative methods for the synthesis of pyridoxine have been investigated. The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Molecular Structure Analysis
The molecular formula of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is C12H15NO5, and its molecular weight is 253.25 g/mol. The structure contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The key intermediate in the synthesis of pyridoxine, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer or a polysiloxane to afford crude pyridoxine .Physical And Chemical Properties Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate has a molecular weight of 253.25 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .Eigenschaften
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMVHUBFNXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569380 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
CAS RN |
2397-71-9 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

